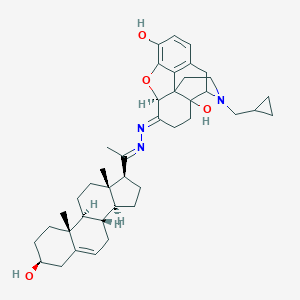
Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate and related compounds can be achieved through various methods. One approach involves the reaction of trimethylsilyl enol ethers with isoquinolinium salts, leading to ethyl 1-(2-oxoalkyl)-1,2-dihydroisoquinoline-2-carboxylates, which can undergo further cyclization to yield pyrido[2,1-a]isoquinoline derivatives (Wada, Nakatani, & Akiba, 1983). Additionally, the Lewis acid-catalyzed reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates offers a pathway to synthesize a variety of 1,2,3,4-tetrahydroquinoline derivatives selectively (Lu & Shi, 2007).
Molecular Structure Analysis
The molecular structure of ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate derivatives can be characterized using techniques such as NMR spectroscopy and X-ray crystallography. Studies have determined the stereochemistry and molecular conformation of various derivatives, providing insights into their chemical behavior and reactivity (Kirby et al., 1985).
Chemical Reactions and Properties
These compounds participate in a wide range of chemical reactions, including cyclocondensations, Knoevenagel condensations, and various catalyzed reactions, leading to diverse functionalized structures. For example, ethyl 4-substituted 2-cyano-1,2-dihydroquinoline-1-carboxylates can undergo photochemical reactions to produce cycloprop[b]indoles, showcasing their reactivity under specific conditions (Ikeda et al., 1977).
Wissenschaftliche Forschungsanwendungen
Synthesis of Substituted Acetamide Derivatives
It can be used in synthesizing new substituted acetamide derivatives of the tetrahydroisoquinoline series, as detailed in a study by Aghekyan and Panosyan (2016) (Aghekyan & Panosyan, 2016).
Proerythrinadienone and Morphinandien Synthesis
The compound is utilized in synthesizing proerythrinadienone and morphinandienone, according to a study by Kametani et al. (1971) (Kametani et al., 1971).
Synthesizing Quinolones and Tetrahydro-4-oxoquinolines
Guillou et al. (1998) identified its use in synthesizing various quinolones and tetrahydro-4-oxoquinolines (Guillou et al., 1998).
Preparation of Perianellated Tetracyclic Heteroaromatics
Mekheimer et al. (2005) reported its utility in preparing novel perianellated tetracyclic heteroaromatics (Mekheimer et al., 2005).
Synthesis of Tetrahydroisoquinolines
Kashdan et al. (1982) explored its use in the synthesis of 1,2,3,4-tetrahydroisoquinolines (Kashdan et al., 1982).
Synthesis of Cycloprop[b]Indoles
Ikeda et al. (1977) found it helpful in synthesizing cycloprop[b]indoles by irradiation in ethanol (Ikeda et al., 1977).
Kinetic Resolution for Enantiopure Preparation
Paál et al. (2007) utilized a dynamic kinetic resolution method for preparing enantiopure 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid with high efficiency (Paál et al., 2007).
Synthesis of N-Ethylcarbamoyl Analogs
Hayashi et al. (1985) synthesized N-ethylcarbamoyl analogs using this compound, which showed potent in vitro ACE inhibitory activities and antihypertensive effects (Hayashi et al., 1985).
Antibacterial Agent Synthesis
Balaji et al. (2013) noted its use in synthesizing novel antibacterial agents showing moderate activity against various bacteria (Balaji et al., 2013).
Enantiomers Synthesis with High Enantiopurity
Paál et al. (2008) achieved the synthesis of both enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid with high enantiopurity (Paál et al., 2008).
Zukünftige Richtungen
The future directions in the research of Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate and its derivatives could involve further exploration of their biological activities and potential applications in the treatment of various diseases . Additionally, the development of more efficient and environmentally friendly methods for the synthesis of these compounds could be another area of focus .
Eigenschaften
IUPAC Name |
ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)11-10-6-4-3-5-9(10)7-8-13-11/h3-6,11,13H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOIVWSXZWFQHQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=CC=CC=C2CCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30389754 | |
| Record name | Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |
CAS RN |
106181-28-6 | |
| Record name | Ethyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30389754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B35133.png)
![1-Ethyl-4-[(4-propylphenyl)ethynyl]benzene](/img/structure/B35134.png)




![(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]-2-[[(2R,3R)-3-methyl-2-[[(2S)-2-[[(2S,3S)-3-methyl-2-[[2-(2-sulfanylidenecyclohexyl)acetyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]butanediamide](/img/structure/B35151.png)


